N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
The development and biological evaluation of fluorophenyl-thiazol compounds have been extensively researched, demonstrating their high affinity and selectivity for certain receptors and their potential utility in studying neurodegenerative disorders through imaging agents. One study elaborates on the synthesis of fluoroethoxy and fluoropropoxy substituted compounds with significant affinity for peripheral benzodiazepine receptors (PBRs), suggesting their application in imaging for neurodegenerative disease research (Fookes et al., 2008).
Anticancer Potential
Research into pyridine-thiazole hybrid molecules highlights their potent anticancer activity, with certain compounds showing high antiproliferative activity against a range of tumor cell lines. This suggests the utility of similar compounds in developing new anticancer agents (Ivasechko et al., 2022).
Fluorescence and Sensing Applications
Studies have demonstrated the use of thiazolo-pyridine derivatives as fluorescent probes for selective discrimination or as components in the creation of high-fluorescence quantum yield carbon dots, indicating potential applications in sensing, imaging, and environmental monitoring (Shi et al., 2016).
Antimicrobial Activities
Spiro thiazolinone heterocyclic compounds have shown promising antimicrobial activity, suggesting the role of such molecules in developing new antimicrobial agents. This includes the synthesis of compounds with bioactive fused heterocyclic rings demonstrating increased antimicrobial activities (Patel & Patel, 2015).
Kinase Inhibition for Disease Treatment
The design and synthesis of fluorophenyl-thiazol compounds as kinase inhibitors for the treatment of diseases, including cancer, have been explored, showing significant inhibitory activity and potential therapeutic applications (Fallah-Tafti et al., 2011).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the biological target they interact with. For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis, while others might exert their effects by interacting with specific enzymes or receptors in the body .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVNZYZPSPYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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